1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde (CAS: 1429418-45-0) is a highly activated, difunctional heterocyclic building block critical for the synthesis of advanced pharmaceuticals and agrochemicals [1]. Featuring an N-ethyl group for tuned lipophilicity, a C4-carbaldehyde for downstream homologation or reductive amination, and a highly reactive C5-fluoro substituent, this compound serves as a central hub for complex pyrazole library generation. In procurement and process chemistry, it is prioritized over standard chlorinated or non-halogenated pyrazoles because the 5-fluoro group acts as an accelerated leaving group in nucleophilic aromatic substitution (SNAr), enabling metal-free functionalization under exceptionally mild conditions [2].
Substituting 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde with generic alternatives introduces severe process and performance liabilities. Replacing it with the 5-chloro analog drastically reduces SNAr reactivity; chlorine is a poorer leaving group on the pyrazole ring, forcing manufacturers to use elevated temperatures (>80°C) that can degrade sensitive downstream functional groups[1]. Conversely, substituting the N-ethyl group with a simpler N-methyl group alters the compound's lipophilicity (reducing logP by ~0.4-0.5 units), which can critically impair the membrane permeability of final pharmaceutical APIs or the cuticular penetration of agrochemical formulations [2]. Finally, utilizing a non-halogenated 1-ethyl-1H-pyrazole requires expensive transition-metal-catalyzed C-H activation to functionalize the C5 position, adding heavy metal purification costs to the manufacturing workflow.
The 5-fluoro substituent provides exceptional activation for nucleophilic aromatic substitution (SNAr) due to the high electronegativity of fluorine, which stabilizes the Meisenheimer intermediate far better than chlorine[1]. When reacting with amines or alkoxides, 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde achieves full conversion at significantly lower temperatures (often room temperature to 40°C) compared to the 5-chloro analog, which typically requires heating above 80°C. This >40°C reduction in process temperature prevents the thermal degradation of the sensitive C4-carbaldehyde group and improves overall yield.
| Evidence Dimension | Required SNAr Reaction Temperature |
| Target Compound Data | Mild conditions (RT to 40°C) for full conversion |
| Comparator Or Baseline | 1-Ethyl-5-chloro-1H-pyrazole-4-carbaldehyde (>80°C required) |
| Quantified Difference | >40°C reduction in thermal requirements |
| Conditions | Base-mediated SNAr with primary/secondary amines in polar aprotic solvents |
Enables the scalable, high-yield synthesis of 5-substituted pyrazoles without risking the thermal degradation of sensitive downstream functional groups.
The selection of the N-ethyl group over the more common N-methyl substituent provides a quantifiable enhancement in lipophilicity, which is highly conserved in downstream derivatives[1]. Predictive models indicate that the N-ethyl group increases the partition coefficient (logP) by approximately 0.4 to 0.5 units compared to the N-methyl baseline. This precise tuning is critical for optimizing the pharmacokinetic profile of kinase inhibitors and the soil mobility of agrochemicals.
| Evidence Dimension | Calculated Partition Coefficient (logP) |
| Target Compound Data | Increased lipophilicity profile (baseline + ~0.4-0.5 units) |
| Comparator Or Baseline | 1-Methyl-5-fluoro-1H-pyrazole-4-carbaldehyde (lower logP) |
| Quantified Difference | ~0.4 to 0.5 logP unit increase |
| Conditions | Standard predictive physicochemical modeling (e.g., XLogP3) |
Allows formulators to precisely tune the membrane permeability and bioavailability of the final product without altering the core electronic properties of the pyrazole ring.
Procuring the 5-fluoro derivative provides a direct, metal-free pathway for C5 functionalization via SNAr. In contrast, utilizing the non-halogenated baseline (1-ethyl-1H-pyrazole-4-carbaldehyde) requires transition-metal-catalyzed C-H activation (using Pd, Au, or Ag catalysts) to achieve regioselective C5 substitution [1]. By eliminating the need for mol% levels of heavy metal catalysts, this fluorinated building block drastically simplifies the purification process and reduces catalyst-associated costs.
| Evidence Dimension | Transition Metal Catalyst Requirement |
| Target Compound Data | 0 ppm transition metal required (SNAr pathway) |
| Comparator Or Baseline | 1-Ethyl-1H-pyrazole-4-carbaldehyde (requires mol% Pd, Au, or Ag) |
| Quantified Difference | 100% elimination of heavy metal catalysts for C5 substitution |
| Conditions | Industrial scale-up of C5-substituted pyrazole-4-carbaldehydes |
Drastically reduces process costs and simplifies purification by avoiding heavy metal contamination in API or agrochemical manufacturing workflows.
This compound is a targeted starting material for developing novel kinase inhibitors where the C5 position requires functionalization with complex amines or anilines. The highly reactive 5-fluoro group allows for late-stage SNAr under mild conditions, ensuring that the sensitive carbaldehyde-derived moieties remain intact during API synthesis [1].
The N-ethyl substitution provides the necessary lipophilicity for cuticular penetration in crop protection agents. It serves as a structurally precise precursor for synthesizing pyrazole-carboxamide (SDHI) analog fungicides, where specific soil mobility and leaf uptake profiles are strictly dependent on the N-alkyl chain length [2].
Because the 5-fluoro group can be displaced by a wide variety of nucleophiles without transition metals, this building block is highly suitable for generating diverse combinatorial libraries of 5-substituted pyrazoles for high-throughput pharmaceutical screening, completely avoiding heavy metal assay interference [1].